Superior Anti-Allergic Potency: Deacetylmatricarin vs. Achillin and Leucodin
Deacetylmatricarin demonstrates a significantly higher potency in inhibiting β-hexosaminidase release from RBL-2H3 mast cells compared to its structurally related analogs, Achillin and Leucodin. The IC50 for Deacetylmatricarin is 7.5 µM, which is approximately 13-fold and 10-fold more potent than Achillin and Leucodin, respectively .
| Evidence Dimension | Inhibition of β-hexosaminidase release (IC50) |
|---|---|
| Target Compound Data | 7.5 µM |
| Comparator Or Baseline | Achillin (100 µM) and Leucodin (80 µM) |
| Quantified Difference | Deacetylmatricarin is 13.3x more potent than Achillin and 10.7x more potent than Leucodin. |
| Conditions | RBL-2H3 mast cells stimulated for degranulation. |
Why This Matters
For research focused on IgE-mediated allergic responses or mast cell biology, Deacetylmatricarin provides a significantly more potent tool compound than its closest commercially available analogs, potentially enabling studies at lower, more physiologically relevant concentrations.
